naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
JWH 200-d5 contains five deuterium atoms at the 2', 4' ,5', 6', and 7' positions. It is intended for use as an internal standard for the quantification of JWH 200 by GC- or LC-mass spectrometry. JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor ligand. It binds to the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). The effects of JWH 200 in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ9-THC or WIN 55,212.3 It potently inhibits the contraction of electrically-stimulated mouse vas deferens (IC50 = 3.7-6.0 nM).
JWH 200-d5 (exempt preparation) contains five deuterium atoms at the 2', 4' ,5', 6', and 7' positions. It is intended for use as an internal standard for the quantification of JWH 200 (exempt preparation) by GC- or LC-mass spectrometry. JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor ligand. It binds to the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). The effects of JWH 200 in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ9-THC or WIN 55,212.3 It potently inhibits the contraction of electrically-stimulated murine vas deferens (IC50 = 3.7-6.0 nM).
JWH 200-d5 (exempt preparation) contains five deuterium atoms at the 2/', 4/' ,5/', 6/', and 7/' positions. It is intended for use as an internal standard for the quantification of JWH 200 (exempt preparation) by GC- or LC-mass spectrometry. JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor ligand. It binds to the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). The effects of JWH 200 in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ It potently inhibits the contraction of electrically-stimulated murine vas deferens (IC50 = 3.7-6.0 nM).
JWH 200-d5 (exempt preparation) contains five deuterium atoms at the 2', 4' ,5', 6', and 7' positions. It is intended for use as an internal standard for the quantification of JWH 200 (exempt preparation) by GC- or LC-mass spectrometry. JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor ligand. It binds to the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). The effects of JWH 200 in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ9-THC or WIN 55,212.3 It potently inhibits the contraction of electrically-stimulated murine vas deferens (IC50 = 3.7-6.0 nM).
JWH 200-d5 (exempt preparation) contains five deuterium atoms at the 2/', 4/' ,5/', 6/', and 7/' positions. It is intended for use as an internal standard for the quantification of JWH 200 (exempt preparation) by GC- or LC-mass spectrometry. JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor ligand. It binds to the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). The effects of JWH 200 in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ It potently inhibits the contraction of electrically-stimulated murine vas deferens (IC50 = 3.7-6.0 nM).
Brand Name:
Vulcanchem
CAS No.:
1651833-51-0
VCID:
VC0138070
InChI:
InChI=1S/C25H24N2O2/c28-25(22-10-5-7-19-6-1-2-8-20(19)22)23-18-27(24-11-4-3-9-21(23)24)13-12-26-14-16-29-17-15-26/h1-11,18H,12-17H2/i3D,4D,9D,11D,18D
SMILES:
C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54
Molecular Formula:
C25H24N2O2
Molecular Weight:
389.5 g/mol
naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
CAS No.: 1651833-51-0
Cat. No.: VC0138070
Molecular Formula: C25H24N2O2
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 200-d5 contains five deuterium atoms at the 2', 4' ,5', 6', and 7' positions. It is intended for use as an internal standard for the quantification of JWH 200 by GC- or LC-mass spectrometry. JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor ligand. It binds to the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). The effects of JWH 200 in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ9-THC or WIN 55,212.3 It potently inhibits the contraction of electrically-stimulated mouse vas deferens (IC50 = 3.7-6.0 nM). JWH 200-d5 (exempt preparation) contains five deuterium atoms at the 2', 4' ,5', 6', and 7' positions. It is intended for use as an internal standard for the quantification of JWH 200 (exempt preparation) by GC- or LC-mass spectrometry. JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor ligand. It binds to the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). The effects of JWH 200 in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ9-THC or WIN 55,212.3 It potently inhibits the contraction of electrically-stimulated murine vas deferens (IC50 = 3.7-6.0 nM). JWH 200-d5 (exempt preparation) contains five deuterium atoms at the 2/', 4/' ,5/', 6/', and 7/' positions. It is intended for use as an internal standard for the quantification of JWH 200 (exempt preparation) by GC- or LC-mass spectrometry. JWH 200 is an aminoalkylindole that acts as a cannabinoid (CB) receptor ligand. It binds to the CB1 receptor with high-affinity (IC50 = 7.8-42 nM). The effects of JWH 200 in locomotor activity, tail-flick latency, hypothermia, and ring-immobility tests are comparable or superior to Δ It potently inhibits the contraction of electrically-stimulated murine vas deferens (IC50 = 3.7-6.0 nM). |
|---|---|
| CAS No. | 1651833-51-0 |
| Molecular Formula | C25H24N2O2 |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone |
| Standard InChI | InChI=1S/C25H24N2O2/c28-25(22-10-5-7-19-6-1-2-8-20(19)22)23-18-27(24-11-4-3-9-21(23)24)13-12-26-14-16-29-17-15-26/h1-11,18H,12-17H2/i3D,4D,9D,11D,18D |
| Standard InChI Key | SZWYXJHTNGJPKU-JXQMETBUSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCN3CCOCC3)[2H])C(=O)C4=CC=CC5=CC=CC=C54)[2H])[2H] |
| SMILES | C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
| Canonical SMILES | C1COCCN1CCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
| Appearance | Assay:≥99% deuterated forms (d1-d5)A crystalline solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator